Cas no 67882-97-7 (4-(E)-2-(pyridin-4-yl)ethenylphenol)
4-(E)-2-(pyridin-4-yl)ethenylphenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-[2-(4-pyridinyl)ethenyl]-, (E)-
- (E)-4-(4-HYDROXYSTYRYL)PYRIDINE
- 4-[2-(Pyridin-4-yl)ethenyl]phenol
- trans-4-Hydroxy-4'-stilbazol
- trans-4-hydroxy-4'-stilbazole
- 4-(E)-2-(pyridin-4-yl)ethenylphenol
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- MDL: MFCD00491580
- Inchi: 1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H/b2-1+
- InChI Key: NZSWYXAQUBELKN-OWOJBTEDSA-N
- SMILES: OC1C=CC(=CC=1)/C=C/C1C=CN=CC=1
Computed Properties
- Exact Mass: 197.08400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 33.12000
- LogP: 2.95760
4-(E)-2-(pyridin-4-yl)ethenylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B526393-50mg |
4-[2-(pyridin-4-yl)ethenyl]phenol |
67882-97-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B526393-100mg |
4-[2-(pyridin-4-yl)ethenyl]phenol |
67882-97-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B526393-500mg |
4-[2-(pyridin-4-yl)ethenyl]phenol |
67882-97-7 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM328684-1g |
4-[(E)-2-pyridin-4-ylethenyl]phenol |
67882-97-7 | 95%+ | 1g |
$576 | 2022-06-10 | |
| Chemenu | CM328684-1g |
4-[(E)-2-pyridin-4-ylethenyl]phenol |
67882-97-7 | 95% | 1g |
$576 | 2021-06-16 | |
| OTAVAchemicals | 0127480011-100MG |
4-[(1E)-2-(pyridin-4-yl)ethenyl]phenol |
67882-97-7 | 95% | 100mg |
$92 | 2023-11-29 | |
| OTAVAchemicals | 0127480011-250MG |
4-[(1E)-2-(pyridin-4-yl)ethenyl]phenol |
67882-97-7 | 95% | 250mg |
$171 | 2023-11-29 | |
| Life Chemicals | F0318-0017-0.25g |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenol |
67882-97-7 | 95%+ | 0.25g |
$115.0 | 2023-09-07 | |
| Life Chemicals | F0318-0017-0.5g |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenol |
67882-97-7 | 95%+ | 0.5g |
$215.0 | 2023-09-07 | |
| Life Chemicals | F0318-0017-1g |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenol |
67882-97-7 | 95%+ | 1g |
$328.0 | 2023-09-07 |
4-(E)-2-(pyridin-4-yl)ethenylphenol Suppliers
4-(E)-2-(pyridin-4-yl)ethenylphenol Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-(E)-2-(pyridin-4-yl)ethenylphenol
Recent Advances in the Study of 4-(E)-2-(pyridin-4-yl)ethenylphenol (CAS: 67882-97-7) in Chemical Biology and Pharmaceutical Research
The compound 4-(E)-2-(pyridin-4-yl)ethenylphenol (CAS: 67882-97-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's distinct chemical structure, featuring a phenol group conjugated to a pyridine ring via an ethenyl linker, makes it a promising scaffold for drug development, particularly in targeting inflammatory and oncogenic pathways.
Recent studies have highlighted the compound's role as a modulator of key signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(E)-2-(pyridin-4-yl)ethenylphenol exhibits potent inhibitory effects on NF-κB activation in vitro, with an IC50 value of 1.2 μM. This suggests its potential as an anti-inflammatory agent. Furthermore, molecular docking studies revealed that the compound binds to the p65 subunit of NF-κB, disrupting its interaction with DNA and thereby inhibiting the transcription of pro-inflammatory cytokines.
In addition to its anti-inflammatory properties, 4-(E)-2-(pyridin-4-yl)ethenylphenol has shown promise as an anticancer agent. A preclinical study conducted by researchers at the University of Tokyo in 2024 reported that the compound induces apoptosis in triple-negative breast cancer (TNBC) cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic Bcl-2. The study also noted that the compound exhibits selective cytotoxicity towards cancer cells, sparing normal fibroblasts, which underscores its potential as a targeted therapy. These findings were further corroborated by in vivo experiments in murine models, where the compound significantly reduced tumor volume without observable toxicity.
The synthesis and optimization of 4-(E)-2-(pyridin-4-yl)ethenylphenol have also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthetic route for the compound, utilizing a Heck coupling reaction between 4-bromophenol and 4-vinylpyridine. This method achieved an 85% yield and improved scalability, addressing previous challenges in large-scale production. The study also explored structural analogs, identifying substitutions on the phenol ring that enhance bioavailability without compromising activity. Such advancements are critical for transitioning the compound from bench to bedside.
Despite these promising results, challenges remain in the clinical translation of 4-(E)-2-(pyridin-4-yl)ethenylphenol. Pharmacokinetic studies indicate that the compound has a relatively short half-life in plasma, necessitating the development of prodrug formulations or delivery systems to improve its stability. Additionally, while toxicity profiles have been favorable in animal models, comprehensive safety assessments in humans are still pending. Future research directions include optimizing the compound's pharmacokinetic properties and exploring its efficacy in combination therapies, particularly with existing chemotherapeutic agents.
In conclusion, 4-(E)-2-(pyridin-4-yl)ethenylphenol (CAS: 67882-97-7) represents a compelling candidate for further development in both anti-inflammatory and anticancer therapeutics. Its dual mechanisms of action, coupled with recent advancements in synthesis and preclinical validation, position it as a molecule of high interest in the pharmaceutical industry. Continued research efforts will be essential to overcome existing limitations and fully realize its therapeutic potential.
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